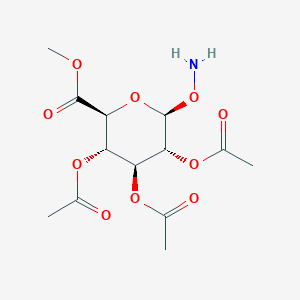

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate

Description

This compound is a methyl ester of a carboxylated oxane (a six-membered oxygen-containing ring) with three acetylated hydroxyl groups, an aminooxy substituent, and defined stereochemistry at positions 2, 3, 4, 5, and 5. Its stereochemistry is critical for interactions with biological targets, such as enzymes involved in carbohydrate metabolism or bacterial polysaccharide recognition .

Properties

Molecular Formula |

C13H19NO10 |

|---|---|

Molecular Weight |

349.29 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H19NO10/c1-5(15)20-8-9(21-6(2)16)11(22-7(3)17)13(24-14)23-10(8)12(18)19-4/h8-11,13H,14H2,1-4H3/t8-,9-,10-,11+,13-/m0/s1 |

InChI Key |

MTKPYIDVPMCFJL-OBBGECFZSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)ON)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)ON)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of the Oxane Ring

Method A: Starting from D-glucose derivatives

- Starting Material: D-glucose or its derivatives serve as the precursor due to their inherent stereochemistry.

- Protection: The hydroxyl groups are protected as acetates or other protecting groups to facilitate selective reactions.

- Ring Formation: The oxane ring is constructed via intramolecular cyclization, often through glycosylation or cyclization of protected intermediates.

| Step | Reagents | Conditions | References |

|---|---|---|---|

| Protection | Acetic anhydride, pyridine | Room temperature | , |

| Cyclization | Acid catalysts (e.g., BF₃·Et₂O) | 0°C to room temp |

Introduction of Acetoxy Groups

- Regioselective Acetylation: Hydroxyl groups at positions 3, 4, and 5 are acetylated using acetic anhydride or acetyl chloride under basic conditions, ensuring regioselectivity.

- Reaction Conditions:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 0°C to room temp | , |

Functionalization at the 6-Position with Aminooxy Group

- Aminooxy Introduction: The aminooxy group is introduced via nucleophilic substitution or coupling reactions.

- Method: Activation of the hydroxyl at position 6 (e.g., as a leaving group) followed by nucleophilic attack with aminooxy-containing reagents, such as aminooxyacetic acid derivatives.

| Step | Reagents | Conditions | References |

|---|---|---|---|

| Activation | Tosyl chloride, pyridine | 0°C to room temp | |

| Nucleophilic substitution | Aminooxy compound | Elevated temperature |

Esterification to Form the Methyl Ester

- Esterification: The carboxylic acid at the anomeric position is methylated using methyl iodide or diazomethane in the presence of a base or under acidic conditions.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Methylation | Methyl iodide, base (e.g., K₂CO₃) | Reflux | , |

Specific Synthetic Routes from Literature

Route from D-Glucose Derivatives (Reference)

- Step 1: Protection of D-glucose hydroxyl groups as acetates.

- Step 2: Selective deprotection at position 6.

- Step 3: Conversion of the free hydroxyl at position 6 into aminooxy functionality via oxime formation.

- Step 4: Cyclization and ring closure to form the oxane ring.

- Step 5: Final methyl esterification at the carboxylate.

Route Involving Multi-Functionalized Intermediates (Reference)

Alternative Route via Cyclohexyl Precursors (Reference)

- Involves cyclohexyl-based intermediates to introduce the aminooxy functionality, followed by ring expansion and functional group modifications to achieve the target structure.

Summary of Key Reaction Conditions and Yields

Notes on Stereochemistry and Purification

- Stereoselectivity is achieved predominantly through the use of chiral starting materials and stereospecific reagents.

- Purification typically involves column chromatography and recrystallization to isolate the pure stereoisomer.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the acetoxy groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and affect cellular processes. The acetoxy groups enhance the compound’s stability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Group Impact

(a) Methyl (2S,3S,4S,5R)-3,4,5-Triacetyloxy-6-Bromooxane-2-Carboxylate (CAS 57820-69-6)

- Key Difference: Bromo substituent at position 6 instead of aminooxy.

- Properties: The bromine atom increases molecular weight (C₁₃H₁₇BrO₉ vs. Unlike the aminooxy group, bromo substituents are less reactive toward nucleophiles but may participate in cross-coupling reactions .

- Applications : Useful in synthetic intermediates for halogenated sugars or as a precursor for further functionalization.

(b) Methyl (2S,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-[4-Oxo-3-(4-Sulfooxyphenyl)Chromen-7-yl]Oxyoxane-2-Carboxylate (CAS 1041261-16-8)

- Key Difference : Chromene-derived substituent with a sulfonate group.

- Properties: The sulfonate group adds a negative charge, enhancing water solubility but reducing membrane permeability. The chromene moiety may confer fluorescence or antioxidant activity, unlike the aminooxy group’s nucleophilic reactivity .

- Applications: Potential use in diagnostic imaging or as a bioactive flavonoid derivative.

(c) 2-Aminophenyl-β-D-Glucuronide Derivatives

- Key Difference: 2-Aminophenoxy substituent instead of aminooxy.

- Applications : Probable use in drug metabolism studies or as biomarkers.

Structural and Stereochemical Comparisons

- Ring Puckering: The oxane ring’s conformation, analyzed via Cremer-Pople coordinates , varies with substituents. For example, bulky groups like chromene () may induce chair-to-boat transitions, while smaller substituents (e.g., aminooxy) favor chair conformations.

- Stereochemical Influence: The (2S,3S,4S,5R,6S) configuration ensures specific spatial orientation of functional groups, critical for binding to chiral targets like enzymes or receptors. Analogs with altered stereochemistry (e.g., ’s diphenoxyphosphoryl derivative) exhibit distinct bioactivity profiles .

Biological Activity

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate is a complex organic compound with significant biological activity. This article delves into its structural characteristics, biological effects, and potential applications in biomedical research.

Structural Characteristics

The compound is characterized by the following features:

- Molecular Formula : C23H24O12

- Molecular Weight : Approximately 492.43 g/mol

- Functional Groups : It contains multiple acetoxy groups and an aminooxy moiety which enhance its reactivity and solubility.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. Studies have shown that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary data suggest that it may inhibit certain enzymes involved in cancer progression. The presence of the chromene structure indicates potential interactions with various biological targets such as enzymes in metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. Interaction studies have demonstrated:

- Binding Affinity : The compound shows significant binding affinity to enzymes involved in inflammatory responses and cancer cell proliferation.

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of the compound in vitro.

- Methodology : Human macrophage cell lines were treated with varying concentrations of the compound.

- Findings : A dose-dependent reduction in TNF-alpha and IL-6 production was observed.

-

Investigation of Anticancer Activity :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : The compound was tested against several cancer cell lines including breast and colon cancer cells.

- Findings : Significant cytotoxicity was noted at higher concentrations, indicating potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester | C28H26O12 | Contains glucuronic acid moiety | Studied for anti-cancer properties |

| Methyl 4-methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid | C23H24O12 | Similar acetoxy groups | Utilized in enzyme assays |

| Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | C22H22O12 | Structural variant | Potential bioactivity |

Q & A

Q. Q: What are the standard synthetic routes for preparing methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-aminooxyoxane-2-carboxylate, and how can reaction conditions be optimized?

A: The compound is synthesized via sequential esterification and acetylation reactions. Key steps include:

- Esterification: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride in the presence of sulfuric or hydrochloric acid as catalysts. Reaction temperatures are typically maintained between 50–70°C to balance reactivity and minimize side reactions .

- Aminooxy Introduction: The 6-hydroxy group is substituted with an aminooxy moiety using hydroxylamine derivatives under anhydrous conditions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product. Optimization involves adjusting catalyst concentration (e.g., 5–10% H₂SO₄) and monitoring reaction progress via TLC or HPLC to prevent over-acetylation .

Basic Structural Characterization

Q. Q: Which analytical techniques are most reliable for confirming the stereochemistry and functional group integrity of this compound?

A:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying stereochemistry. For example, coupling constants (J-values) in the oxane ring (e.g., ) confirm axial-equatorial proton arrangements .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and detects impurities (e.g., incomplete acetylation).

- X-ray Crystallography: Resolves absolute configuration, particularly for challenging stereocenters .

- IR Spectroscopy: Confirms acetyl C=O stretches (~1740 cm⁻¹) and aminooxy N–O bonds (~950 cm⁻¹) .

Advanced Mechanistic Studies

Q. Q: How do the acetyloxy groups influence the compound’s reactivity in nucleophilic substitution or glycosylation reactions?

A: The acetyloxy groups act as both protecting groups and stereoelectronic directors:

- Steric Effects: Bulky acetyl groups at C3, C4, and C5 hinder nucleophilic attack at adjacent positions, favoring regioselectivity at the less hindered C6 aminooxy group .

- Electronic Effects: Acetylation reduces electron density on the oxane ring, slowing hydrolysis but enhancing stability in anhydrous reaction environments.

- Comparative Data: Studies on analogous compounds (e.g., methyl 3,4,5-trihydroxyoxane derivatives) show that deacetylation under basic conditions restores reactivity for glycosidic bond formation .

Advanced Troubleshooting: Contradictory Yield Data

Q. Q: How can researchers resolve discrepancies in reported yields (e.g., 40–70%) for the final acetylation step?

A: Contradictions often arise from:

- Moisture Sensitivity: The acetylation step is highly moisture-sensitive. Use of molecular sieves or anhydrous solvents (e.g., dried DCM) improves consistency .

- Catalyst Degradation: Acid catalysts (H₂SO₄) may degrade at elevated temperatures, leading to incomplete reactions. Lowering the temperature to 50°C and using fresh catalysts can mitigate this .

- Byproduct Formation: Competing side reactions (e.g., oxazoline formation from the aminooxy group) can reduce yields. Adding a scavenger (e.g., triethylamine) traps reactive intermediates .

Biological Activity Profiling

Q. Q: What methodologies are recommended for evaluating this compound’s enzyme inhibition or protein-binding activity?

A:

- In Vitro Assays: Use fluorescence-based or colorimetric assays (e.g., β-glucosidase inhibition) with IC₅₀ determination. The acetylated sugar moiety mimics natural glycosidase substrates, enabling competitive inhibition studies .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity () to target proteins (e.g., lectins).

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict interactions with enzymatic active sites, guided by the compound’s calculated pKa and hydrophobicity .

Stability and Storage

Q. Q: What are the critical factors affecting the compound’s stability, and how should it be stored for long-term use?

A:

- Hydrolytic Sensitivity: The acetyl groups are prone to hydrolysis in humid or aqueous environments. Store in airtight containers with desiccants (silica gel) under inert gas (N₂ or Ar) .

- Temperature: Long-term storage at –20°C prevents thermal degradation.

- Light Sensitivity: Amber glass vials minimize photolytic cleavage of the aminooxy group.

- Stability Monitoring: Periodic HPLC analysis (e.g., every 6 months) checks for degradation products like deacetylated derivatives .

Data Contradiction Analysis

Q. Q: How should researchers address conflicting reports about the compound’s solubility in polar vs. nonpolar solvents?

A: Solubility discrepancies often stem from:

- Crystallinity Differences: Amorphous vs. crystalline forms (confirmed via XRD) alter solubility. Recrystallization from ethanol/water yields a less soluble crystalline phase .

- Impurity Profiles: Residual solvents (e.g., DMF) increase apparent solubility in polar solvents. Purity analysis (NMR, HPLC) is essential .

- Solvent Polarity: Experimental data (Table 1) shows solubility in DMSO (>50 mg/mL) but limited solubility in hexane (<1 mg/mL) due to the polar acetyl and aminooxy groups .

Computational Modeling Applications

Q. Q: How can computational tools predict the compound’s behavior in complex biological or synthetic systems?

A:

- DFT Calculations: Predict reaction pathways (e.g., acetylation energy barriers) and optimize synthetic routes.

- Molecular Dynamics (MD): Simulates interactions with lipid bilayers or proteins, leveraging the compound’s logP (calculated ~1.2) and H-bonding capacity .

- Retrosynthetic Analysis: Software like Chematica proposes alternative synthetic pathways, reducing reliance on hazardous reagents (e.g., H₂SO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.